molecular formula C10H14O2 B128929 (1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 147729-86-0

(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No. B128929
M. Wt: 166.22 g/mol
InChI Key: JDRWTSJKFNIUKF-FXBDTBDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a chemical compound with the molecular formula C10H14O2. It is commonly known as the "Ketene Acetal" and is widely used in scientific research. 2.1]oct-6-en-3-one.

Mechanism Of Action

The mechanism of action of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is complex and varies depending on the application. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in the reaction substrate. In the development of new pharmaceuticals, it can act as a precursor to biologically active compounds or as a pharmacophore itself. In materials science, it can be used as a building block in the synthesis of polymers and other materials.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one are largely dependent on the specific application. In organic synthesis, it is generally considered to be non-toxic and non-hazardous. However, in the development of new pharmaceuticals, the compound may exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. In materials science, the compound may exhibit unique physical and chemical properties, such as high thermal stability and low toxicity.

Advantages And Limitations For Lab Experiments

The advantages of using ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one in lab experiments include its high yield and purity, its versatility as a reagent and building block, and its relatively low toxicity. However, the limitations of using the compound include its high cost and the need for specialized equipment and expertise to handle and synthesize the compound.

Future Directions

There are many future directions for the research and development of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one. Some potential areas of research include the development of new pharmaceuticals and materials, the optimization of the synthesis method for higher yield and purity, and the exploration of the compound's unique physical and chemical properties. In addition, the compound may have applications in the field of green chemistry, as it can be synthesized from renewable resources and is relatively non-toxic.

Synthesis Methods

The synthesis of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves the reaction of a ketene with an aldehyde or ketone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The reaction proceeds via a cyclic intermediate and results in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques, such as NMR spectroscopy.

Scientific Research Applications

((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a building block in the synthesis of natural products, such as terpenes and steroids. In addition, ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is used in the development of new pharmaceuticals, agrochemicals, and materials science.

properties

CAS RN

147729-86-0

Product Name

(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C10H14O2/c1-6(2)10-8(11)5-7-3-4-9(10)12-7/h3-4,6-7,9-10H,5H2,1-2H3/t7-,9+,10+/m0/s1

InChI Key

JDRWTSJKFNIUKF-FXBDTBDDSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H]2C=C[C@H](O2)CC1=O

SMILES

CC(C)C1C2C=CC(O2)CC1=O

Canonical SMILES

CC(C)C1C2C=CC(O2)CC1=O

synonyms

8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI)

Origin of Product

United States

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